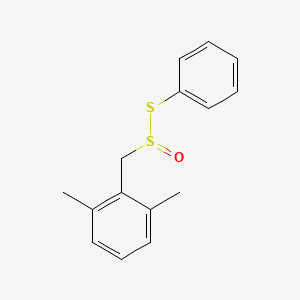![molecular formula C19H20N4S B14407429 Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- CAS No. 87555-53-1](/img/structure/B14407429.png)
Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- is a complex organic compound with a unique structure that includes an isoquinoline ring, a hydrazinecarbothioamide group, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- typically involves the reaction of isoquinoline derivatives with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents that facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide, 2-(1-phenylethylidene)-: This compound has a similar structure but with a phenylethylidene group instead of an isoquinolinyl group.
Hydrazinecarbothioamide, 2-(1-methylethylidene)-: This compound features a methylethylidene group, differing from the isoquinolinyl group in the target compound.
Uniqueness
Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)- is unique due to the presence of the isoquinoline ring, which imparts specific chemical and biological properties
Propiedades
Número CAS |
87555-53-1 |
|---|---|
Fórmula molecular |
C19H20N4S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-benzyl-3-(1-isoquinolin-1-ylethylamino)thiourea |
InChI |
InChI=1S/C19H20N4S/c1-14(18-17-10-6-5-9-16(17)11-12-20-18)22-23-19(24)21-13-15-7-3-2-4-8-15/h2-12,14,22H,13H2,1H3,(H2,21,23,24) |
Clave InChI |
YRQVKIZGASSOQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CC2=CC=CC=C21)NNC(=S)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


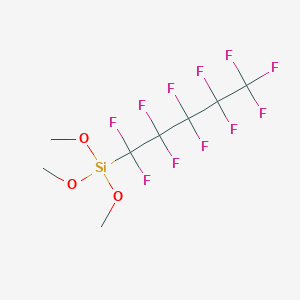

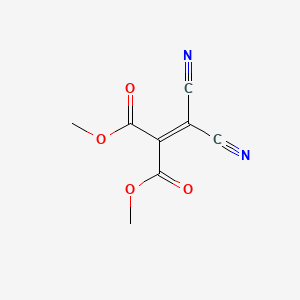
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-5-phenoxy-1,2-oxazolidin-3-one](/img/structure/B14407351.png)
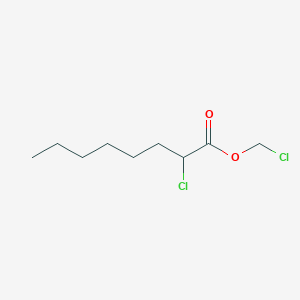
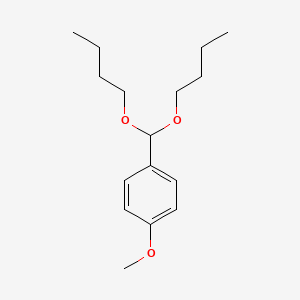
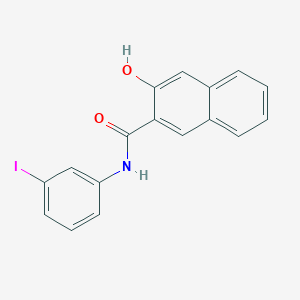
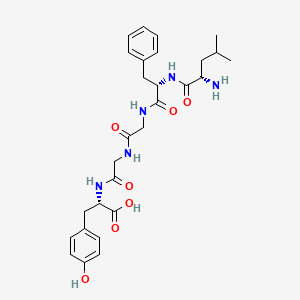
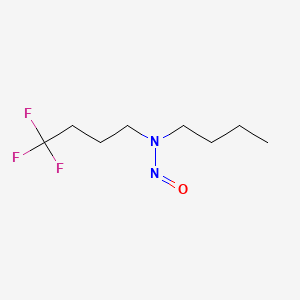
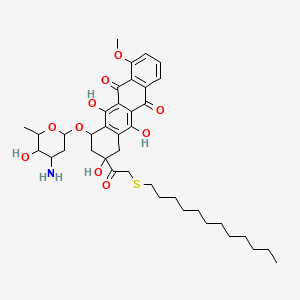
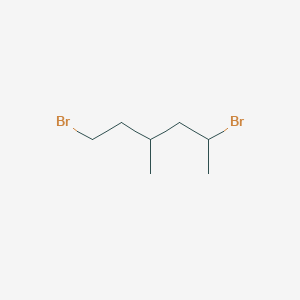
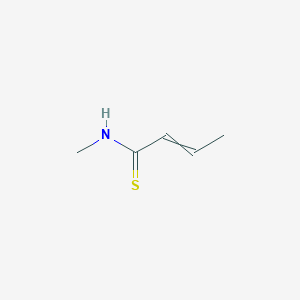
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
